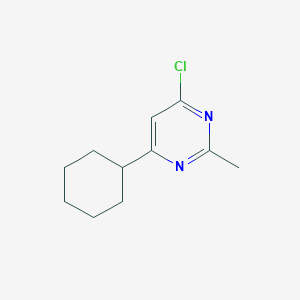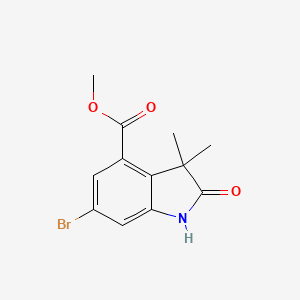![molecular formula C11H18ClN3O2 B1435673 2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride CAS No. 1807885-09-1](/img/structure/B1435673.png)
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Overview
Description
2-(5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (2-OPH) is an organic compound belonging to a class of compounds known as piperidines. It is a white, crystalline solid with a molecular weight of 309.8 g/mol and is soluble in water. 2-OPH is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery, drug design, and biochemistry.
Scientific Research Applications
Synthesis and Anti-bacterial Study
In a study conducted by Khalid et al. (2016), N-substituted derivatives of 2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride were synthesized and analyzed for their spectral properties and anti-bacterial activity. The compounds displayed moderate to talented antibacterial activity, highlighting their potential use in treating bacterial infections (Khalid et al., 2016).
Antimicrobial Properties
Another research by Patel et al. (2012) synthesized novel derivatives based on 1,3,4-oxadiazole with piperidine substitutions, exhibiting significant antimicrobial activities. The study presented these compounds as potential leads for novel antimicrobial agents (Patel et al., 2012).
Enzyme Inhibition and Molecular Docking
A study by Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. They evaluated these compounds for butyrylcholinesterase enzyme inhibition and conducted molecular docking studies. This research provides insights into the potential use of these compounds in therapeutic applications involving enzyme inhibition (Khalid et al., 2016).
GABAA Receptor Agonists and Alpha-Subunit Selectivity
Jansen et al. (2008) investigated the synthesis of 5-(4-piperidyl)-3-isoxazolol derivatives, including those with 1,3,4-oxadiazole modifications. These compounds were screened for their selectivity and orientation in the GABA binding site, indicating their potential role in developing drugs targeting GABA A receptors (Jansen et al., 2008).
Antioxidant Activity
A study by Mallesha et al. (2014) on new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives revealed significant antioxidant activities. These findings suggest that these compounds could be explored further for their potential in treating oxidative stress-related conditions (Mallesha et al., 2014).
properties
IUPAC Name |
2-[(2R)-oxolan-2-yl]-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H/t8?,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMLIZCGYJZTDZ-ICLMXVQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)C2=NN=C(O2)[C@H]3CCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



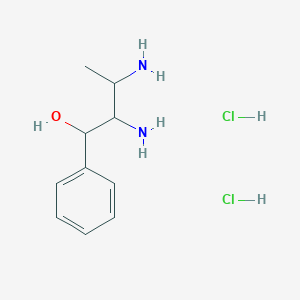
![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

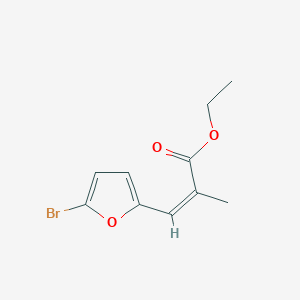
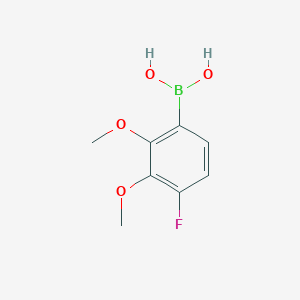

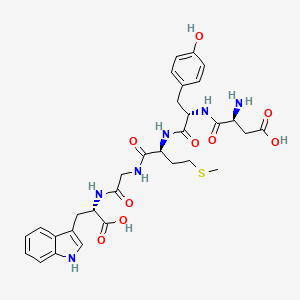
![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
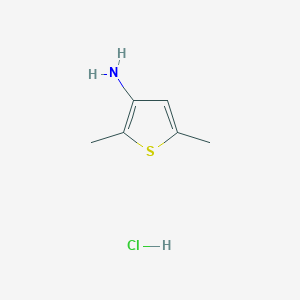
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)


